molecular formula C16H20N8S B12243347 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B12243347
M. Wt: 356.5 g/mol
InChI Key: DQQXGFZDUWAMHH-UHFFFAOYSA-N
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Description

5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a combination of pyrimidine and triazolopyrimidine rings, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine involves multiple steps, typically starting with the preparation of the core pyrimidine structure. The synthetic route may include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Triazolopyrimidine Moiety: This step involves the formation of the triazolopyrimidine ring, which can be synthesized through a series of reactions involving triazole and pyrimidine intermediates.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine moiety is attached to the core structure.

    Methylation and Thiolation:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound. Common reagents for these reactions include halides and amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain bonds and the formation of simpler products.

Scientific Research Applications

5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its use as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Industrial Applications: It may be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine include other heterocyclic compounds with pyrimidine and triazolopyrimidine rings. Some examples are:

  • 4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
  • 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylthio)pyrimidine
  • 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-(methylsulfonyl)pyrimidine

These compounds share similar structural features but may differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C16H20N8S

Molecular Weight

356.5 g/mol

IUPAC Name

5-methyl-7-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H20N8S/c1-11-9-17-16(25-3)21-14(11)23-6-4-22(5-7-23)13-8-12(2)20-15-18-10-19-24(13)15/h8-10H,4-7H2,1-3H3

InChI Key

DQQXGFZDUWAMHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC(=NC=C4C)SC

Origin of Product

United States

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